molecular formula C10H9ClF3NO2 B15335608 N-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride

N-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride

Cat. No.: B15335608
M. Wt: 267.63 g/mol
InChI Key: BLBDWEMTKWHOLI-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride is an organic compound that features a trifluoroacetimidoyl chloride group attached to a 3,5-dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 3,5-dimethoxyaniline with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3,5-Dimethoxyaniline+Trifluoroacetyl chlorideN-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride\text{3,5-Dimethoxyaniline} + \text{Trifluoroacetyl chloride} \rightarrow \text{this compound} 3,5-Dimethoxyaniline+Trifluoroacetyl chloride→N-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding amide.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine.

    Hydrolysis: Hydrolysis is usually performed under acidic or basic conditions, depending on the desired product.

Major Products Formed

    Substitution Reactions: The major products are substituted imidoyl chlorides or the corresponding amides.

    Hydrolysis: The major product is the corresponding amide.

Scientific Research Applications

N-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Material Science: It is used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its reactivity towards nucleophiles. The trifluoroacetimidoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various synthetic applications to form new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dimethoxyphenyl)imidodicarbonimidic diamide
  • 3,5-Dimethoxybenzylamine
  • 3,5-Dichlorobenzoyl chloride

Uniqueness

N-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl chloride group, which imparts distinct reactivity and chemical properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications where high electrophilicity is required.

Properties

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C10H9ClF3NO2/c1-16-7-3-6(4-8(5-7)17-2)15-9(11)10(12,13)14/h3-5H,1-2H3

InChI Key

BLBDWEMTKWHOLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N=C(C(F)(F)F)Cl)OC

Origin of Product

United States

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